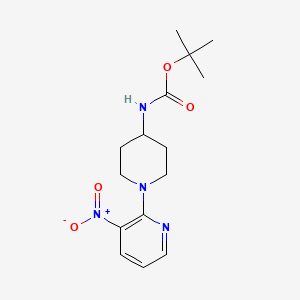

叔丁基(1-(3-硝基吡啶-2-基)哌啶-4-基)氨基甲酸酯

货号 B2638138

CAS 编号:

833452-36-1

分子量: 322.365

InChI 键: JMTRLOQMXIFTGG-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C15H22N4O4 . It has a molecular weight of 322.360 Da . The compound is related to “tert-Butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate”, which has a molecular weight of 292.38 .

Molecular Structure Analysis

The InChI code for the compound is 1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-5-9-19(10-11)13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10,16H2,1-3H3,(H,18,20) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 486.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .科学研究应用

- Explanation : PROTACs are molecules designed to selectively degrade specific proteins by recruiting them to the cellular degradation machinery. The compound’s structure allows it to act as a bridge between the target protein and the E3 ubiquitin ligase, leading to protein degradation .

- Explanation : By attaching the compound to other molecules (such as antibodies, peptides, or small molecules), scientists can create targeted drug delivery systems, imaging agents, or diagnostic tools. The tert-butyl group provides stability during conjugation reactions .

- Explanation : Researchers modify its structure to create derivatives with improved pharmacological properties. These derivatives may target specific diseases, such as cancer, neurodegenerative disorders, or infectious diseases .

- Explanation : The nitropyridine moiety may interact with neurotransmitter receptors or ion channels, making it relevant for understanding neuronal processes. Additionally, its tert-butyl ester group ensures solubility in biological systems .

- Explanation : The tert-butyl carbamate group can be tailored for specific interactions with surfaces, such as self-assembled monolayers or nanoparticles. These modified surfaces find use in biosensors, catalysis, or drug delivery systems.

- Explanation : Scientists use it to link biomolecules (e.g., proteins, peptides, DNA) to other entities, enabling studies of protein-protein interactions, enzyme kinetics, or cellular processes. The nitropyridine group provides a specific handle for selective conjugation .

PROTAC Development for Targeted Protein Degradation

Chemical Conjugates

Medicinal Chemistry and Drug Discovery

Neuroscience Research

Materials Science and Surface Modification

Chemical Biology and Bioconjugation

属性

IUPAC Name |

tert-butyl N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-6-9-18(10-7-11)13-12(19(21)22)5-4-8-16-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTRLOQMXIFTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate | |

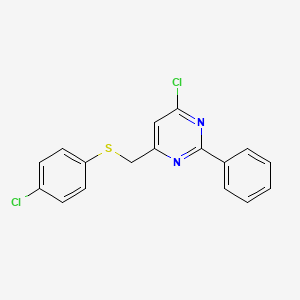

Synthesis routes and methods I

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

Anhydrous TEA (0.76 ml, 5.49 mmol) was added to piperidin-4-yl-carbamic acid tert-butyl ester (1 g, 5 mmol) and 2-chloro-3-nitro-pyridine (0.791 g, 5 mmol) in anhydrous NMP (3 ml). Using a Smith Microwave Synthesizer, the mixture was subjected to single-mode microwave at 150° C. for 10 minutes. The brown solution was partitioned between EtOAc and water and the organic phase was washed several times with water, dried over sodium sulphate and concentrated in vacuo to give the title compound as a yellow solid (1.35 g).

[Compound]

Name

TEA

Quantity

0.76 mL

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-2-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2638055.png)

![4-Methyl-N-[(E)-pyridin-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B2638058.png)

![N-[3-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2638064.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2638069.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2638074.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2638075.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2638078.png)